N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that combines a substituted piperidine and a thiophene moiety, which may confer specific pharmacological properties.
The compound can be sourced from various chemical suppliers and is often used in research settings to explore its biological activities. It is cataloged under different identifiers, including the CAS number 1105236-33-6, and is noted for its relevance in drug development.
This compound falls under the category of pharmaceutical intermediates and potential drug candidates, particularly in the context of targeting specific biological pathways for therapeutic interventions.
The synthesis of N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. The synthesis may start with commercially available starting materials, including 2,6-dimethylphenyl acetamide and thiophene derivatives.
These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular formula of N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is with a molecular weight of approximately 392.5 g/mol. The structure consists of a central piperidine ring substituted with both a thiophene group and an acetamide moiety.
Key structural features include:
Cc1cccc(NC(=O)CC2CCCCN2S(=O)(=O)c2cccs2)c1C
InChI=1S/C19H24N2O3S/c1-12(2)8-6-7-11(10-13(12)20)21(22,23)19(24)18(25)15-14-16(17(15)19)9-4-3/h6-8H,3-5,9H2,1-2H3,(H,20,24)
The compound can undergo various chemical reactions typical of amides and sulfonamides:
Each reaction requires specific conditions such as solvent choice (e.g., water for hydrolysis), temperature control, and catalysts (if necessary).
The mechanism of action for N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors involved in disease processes.
Research indicates that compounds with similar structures may inhibit specific enzymes or modulate receptor activity, suggesting potential therapeutic roles in conditions like cancer or inflammation.
The compound's physical properties include:
Chemical properties include stability under various pH levels and susceptibility to hydrolysis or oxidation. Detailed studies are needed to characterize these properties fully.
N-(2,6-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has potential applications in:
This compound exemplifies the intricate relationship between molecular structure and biological activity, making it a valuable subject for ongoing research in medicinal chemistry.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7